An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)propan-2-ol: A Theoretical and Practical Overview for Researchers
An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)propan-2-ol: A Theoretical and Practical Overview for Researchers
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1][2][3] The compound 2-(3-chloro-4-fluorophenyl)propan-2-ol represents a simple yet intriguing structure, combining a tertiary alcohol with a disubstituted phenyl ring. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure and predicted physical properties to a plausible synthetic route and its potential applications in drug discovery and development. While experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to provide a robust predictive profile for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(3-chloro-4-fluorophenyl)propan-2-ol features a central tertiary carbon atom bonded to a 3-chloro-4-fluorophenyl group, two methyl groups, and a hydroxyl group. The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the aromatic ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability.
Caption: Proposed synthetic workflow for 2-(3-chloro-4-fluorophenyl)propan-2-ol.
Detailed Experimental Protocol
Objective: To synthesize 2-(3-chloro-4-fluorophenyl)propan-2-ol via a Grignard reaction.
Materials:
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1-Bromo-3-chloro-4-fluorobenzene
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Acetone, anhydrous
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard glassware for anhydrous reactions
Procedure:
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Grignard Reagent Formation:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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Gently heat the flask under a stream of nitrogen until the purple iodine vapor is observed, indicating the activation of the magnesium surface. [4] * Allow the flask to cool and add anhydrous THF.
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Dissolve 1-bromo-3-chloro-4-fluorobenzene (1 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to Acetone:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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-
Workup and Purification:
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Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-chloro-4-fluorophenyl)propan-2-ol.
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Predicted Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for the structural elucidation and purity assessment of a novel compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(3-chloro-4-fluorophenyl)propan-2-ol, based on data from analogous structures. [5][6][7][8]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet (d) | 1H | Aromatic H (adjacent to Cl) |
| ~7.3 | Doublet of doublets (dd) | 1H | Aromatic H |
| ~7.1 | Triplet (t) | 1H | Aromatic H (adjacent to F) |
| ~2.5 | Singlet (s) | 1H | -OH |
| ~1.6 | Singlet (s) | 6H | 2 x -CH₃ |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~145 | Aromatic C-C(CH₃)₂OH |
| ~130 | Aromatic C-Cl |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~117 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
| ~73 | C-(OH) |
| ~32 | 2 x -CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~1150 | C-O stretch (tertiary alcohol) |
| ~800-700 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 188/190 | Molecular ion peak [M]⁺ (with 35Cl/37Cl isotope pattern) |
| 173/175 | [M - CH₃]⁺ |
| 170/172 | [M - H₂O]⁺ |
| 145/147 | [M - C₃H₇O]⁺ (loss of the propan-2-ol side chain) |
Potential Applications in Drug Discovery and Development
The introduction of chlorine and fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. [1][9][10]
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Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block metabolic oxidation at that position, potentially increasing the half-life of a drug. [2]The presence of the tertiary alcohol might also influence metabolic pathways.
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Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. [2]* Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The specific substitution pattern of chlorine and fluorine will fine-tune this property. [1]* Scaffold for Further Synthesis: The tertiary alcohol group serves as a handle for further chemical modifications, allowing for the construction of more complex molecules. It can be a precursor for the synthesis of esters, ethers, or eliminated to form an alkene, providing access to a diverse range of chemical entities.
Given these properties, 2-(3-chloro-4-fluorophenyl)propan-2-ol could serve as a valuable building block for the synthesis of novel bioactive compounds in areas such as oncology, neuroscience, and infectious diseases, where halogenated aromatics are prevalent. [3]
Conclusion
While 2-(3-chloro-4-fluorophenyl)propan-2-ol is not a widely characterized compound, this in-depth technical guide provides a robust theoretical framework for its properties and synthesis. By leveraging data from analogous structures, we have outlined its predicted physicochemical characteristics, a detailed synthetic protocol, and its expected spectroscopic fingerprints. The potential for this molecule as a building block in drug discovery is significant, owing to the well-documented benefits of chloro- and fluoro-substitution in medicinal chemistry. This guide serves as a valuable resource for researchers and scientists interested in exploring the synthesis and applications of this and related halogenated compounds.
References
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Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2021, November 13). Retrieved from [Link]
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(2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol - PubChem - NIH. (n.d.). Retrieved from [Link]
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